molecular formula C7H8N2O3 B1451160 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid CAS No. 856153-24-7

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

Cat. No.: B1451160
CAS No.: 856153-24-7
M. Wt: 168.15 g/mol
InChI Key: BSAZTZNTDFVXMU-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 6, and an acetic acid moiety at position 5. Its molecular formula is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol. The compound’s structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for analogs with modified substituents that influence physicochemical properties and bioactivity .

Properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(2-6(10)11)7(12)9-3-8-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZTZNTDFVXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Starting materials : Pentamidine hydrochloride and dimethyl acetylsuccinate.
  • Base : Organic amines such as N,N-diisopropylethylamine (pKa ~10.98) or potassium hydroxide.
  • Solvent : Methanol or ethanol.
  • Temperature : Room temperature to reflux conditions (~60-80°C).
  • Reaction time : Typically 4 to 15 hours depending on step and scale.

Typical Procedure (Based on Patent CN104610164A and CN113336709A)

Step Description Conditions Outcome
1 Pentamidine hydrochloride dissolved in methanol or ethanol Room temperature, stirring Solution of pentamidine salt
2 Dropwise addition of organic base (e.g., N,N-diisopropylethylamine) Controlled addition over 0.5-1 hour Neutralization of HCl and activation of nucleophilic sites
3 Addition of dimethyl acetylsuccinate Equimolar or slight excess Formation of 2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid methyl ester intermediate
4 Reflux for 4 hours 60-80°C Completion of ester formation
5 Concentration under reduced pressure to remove solvent Vacuum evaporation Concentrated reaction mixture
6 Addition of water and acidification with concentrated HCl to pH ~3 Stirring at room temperature Precipitation of product
7 Filtration, washing, and drying Ambient conditions Isolated methyl ester intermediate
8 Optional amidation with dimethylamine to form N,N-dimethylacetamide derivative Reaction with dimethylamine under controlled conditions Conversion to amide derivative

Yield and Purity

  • Yields reported for these methods range from 60% to 75% for the methyl ester intermediate.
  • Purification typically involves solvent extraction (chloroform, ethyl acetate, hexane mixtures), reflux, cooling, and filtration to obtain white crystalline powders of high purity.

Alternative Synthetic Routes Involving Schiff Base and β-Lactam Derivatives

Another approach involves multi-step synthesis starting from 2-amino-4-hydroxy-6-methylpyrimidine through Schiff base formation with aromatic amines or aldehydes, followed by further reactions to β-lactam derivatives. Although this route is more complex and targeted towards derivative compounds, it provides insight into functionalization at the pyrimidine ring.

Key Steps

  • Formation of Schiff base by refluxing 2-amino-4-hydroxy-6-methylpyrimidine with 4-amino acetophenone or substituted benzaldehydes in ethanol with acid catalysis.
  • Subsequent reaction with chloroacetyl chloride in the presence of triethylamine and 1,4-dioxane to form β-lactam derivatives.
  • Characterization by FTIR, ^1H NMR, and ^13C NMR confirms structure.

Relevance

While this method is primarily for derivative synthesis, the initial Schiff base formation step demonstrates the reactivity of the 4-hydroxy-6-methylpyrimidine moiety and could be adapted for acetic acid derivative preparation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Product Yield Notes
Pentamidine + Dimethyl Acetylsuccinate (Base-mediated) Pentamidine hydrochloride, dimethyl acetylsuccinate N,N-diisopropylethylamine or KOH, methanol/ethanol Room temp to reflux, 4-15 h This compound methyl ester 60-75% Scalable, industrially relevant
Amidation of methyl ester Methyl ester intermediate Dimethylamine Controlled temperature, solvent N,N-dimethylacetamide derivative Moderate Post-synthesis modification
Schiff base formation and β-lactam synthesis 2-amino-4-hydroxy-6-methylpyrimidine, aromatic amines/aldehydes Acid catalyst, chloroacetyl chloride, triethylamine Reflux, 5-9 h Schiff base and β-lactam derivatives Variable Useful for functional derivatives

Research Findings and Notes

  • The base-mediated condensation of pentamidine hydrochloride with dimethyl acetylsuccinate is a preferred method due to its relatively simple procedure, good yield, and straightforward purification steps.
  • Use of organic amines with pKa in the range of 8-11.5 optimizes the neutralization and reaction efficiency.
  • Post-reaction acidification facilitates product precipitation and isolation.
  • The methyl ester intermediate can be further converted to amide derivatives by reaction with dimethylamine, expanding the compound's utility.
  • Alternative methods involving Schiff base intermediates provide routes to structurally related compounds but are less direct for the target acid.
  • Characterization by FTIR, NMR (^1H and ^13C) spectroscopy is essential to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihypertensive Agents
One of the notable applications of 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is in the synthesis of antihypertensive drugs. It serves as an intermediate in the preparation of compounds like Fimasartan, which belongs to the angiotensin II receptor blocker (ARB) class. The synthesis pathway involves reacting this compound with other agents to yield effective antihypertensive medications, showcasing its significance in cardiovascular therapy .

1.2 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the synthesis of various heterocyclic compounds from this acid, which were tested for their biological activity against different microbial strains. The results demonstrated promising antimicrobial effects, suggesting potential for development into therapeutic agents .

Chemical Synthesis

2.1 Building Block for Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in creating more complex molecules. It acts as an intermediate in various chemical reactions, facilitating the formation of new compounds with desired properties. Its role in synthesizing N,N-dimethylacetamide through reaction pathways involving haloformates showcases its utility in chemical manufacturing .

2.2 Reaction Mechanisms
The preparation methods often involve reacting this compound with other reagents under specific conditions to optimize yield and minimize by-products. For instance, novel methods have been developed to suppress urea by-product formation during reactions, enhancing overall efficiency .

Biological Research

3.1 Studies on Biological Activity
Recent studies have focused on the biological activity of derivatives synthesized from this compound. These investigations aim to explore their effects on various biological systems, including potential anti-inflammatory and analgesic properties . The structural characteristics of the compound contribute to its interaction with biological targets.

3.2 Drug Development
Given its pharmacological relevance, ongoing research aims to develop new drugs based on this compound's structure. The ability to modify its chemical structure allows for the exploration of new therapeutic avenues, particularly in treating diseases where current medications are ineffective or have undesirable side effects.

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Pharmaceuticals Intermediate for antihypertensive drugsUsed in Fimasartan synthesis; effective ARB class
Antimicrobial Activity Exhibits antimicrobial propertiesPromising results against various microbial strains
Chemical Synthesis Building block for organic synthesisUsed in N,N-dimethylacetamide preparation
Biological Research Studies on biological activityPotential anti-inflammatory and analgesic effects
Drug Development Basis for new drug formulationsOngoing research into modified derivatives

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid - C₇H₈N₂O₃ 168.15 4-hydroxy, 6-methyl Potential intermediate for drug synthesis -
2-(2,6-Dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid 5536-40-3 C₈H₁₀N₂O₃ 182.18 2,6-dimethyl, 4-oxo Enhanced lipophilicity due to 2-methyl group
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid 1118787-12-4 C₁₂H₁₁N₃O₃ 253.24 2-pyridinyl, 4-methyl, 6-oxo Improved water solubility from pyridine ring
2-(2-Phenylpyrimidin-5-yl)acetic acid 5810-65-1 C₁₂H₁₀N₂O₂ 214.22 2-phenyl Increased aromaticity for π-π interactions
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate - C₁₃H₂₀N₂O₃ 252.31 2-butyl, 4-methyl, ethyl ester Prodrug form (ester hydrolysis to acid)

Key Observations :

  • Substituent Effects: Hydroxy vs. Aromatic vs. Aliphatic Substituents: The 2-phenyl group (5810-65-1) introduces aromaticity, favoring interactions with hydrophobic pockets in biological targets, while the 2-pyridinyl group (1118787-12-4) improves water solubility due to nitrogen basicity . Ester Derivatives: Ethyl esters (e.g., C₁₃H₂₀N₂O₃) serve as prodrugs, improving membrane permeability before enzymatic hydrolysis to the active acetic acid form .

Pharmacological and Industrial Relevance

  • Agrochemical Use : Derivatives with thioether linkages (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) are explored for pesticidal activity due to sulfur’s electronic effects .

Biological Activity

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and an acetic acid moiety, which contribute to its unique chemical reactivity and biological effects. Research indicates that this compound may have applications in various fields, including medicine and biochemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methylpyrimidine with bromoacetic acid under basic conditions. This process follows a nucleophilic substitution mechanism, where the hydroxyl group of the pyrimidine ring attacks the electrophilic carbon of bromoacetic acid, leading to the formation of the desired product.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC8_{8}H9_{9}N3_{3}O3_{3}
Molecular Weight195.17 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. For instance, it may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity, or it may enhance enzyme activity by stabilizing the enzyme-substrate complex.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections. The mechanism behind this activity is believed to involve disruption of microbial metabolic processes .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression highlights its therapeutic potential.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study conducted on various microbial strains revealed that this compound exhibited significant inhibitory effects at concentrations ranging from 10 to 50 µg/mL. The results indicated a higher efficacy compared to standard antibiotics like ceftriaxone .
  • Anticancer Evaluation : In a series of experiments involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 15 to 30 µM across different cancer types. These findings suggest a promising role in cancer therapy .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological properties compared to structurally similar compounds:

Compound NameBiological Activity
2-Amino-4-hydroxy-6-methylpyrimidine Moderate antimicrobial activity
6-Methylisocytosine Limited anticancer effects
2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid Lower antimicrobial potency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
Reactant of Route 2
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2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

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